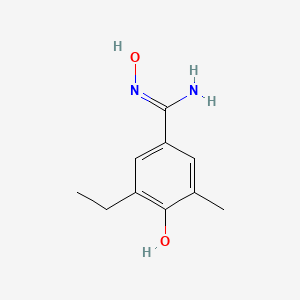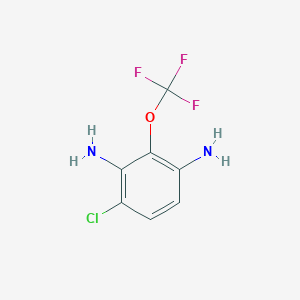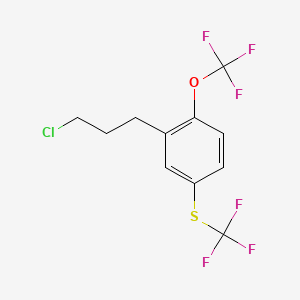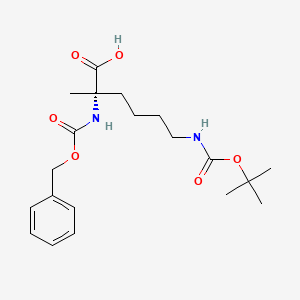
Z-a-Me-Lys(Boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-a-Me-Lys(Boc)-OH: is a synthetic derivative of lysine, an essential amino acid. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group, a methyl group (Me) on the alpha carbon, and a tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain. These modifications make it a valuable intermediate in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-a-Me-Lys(Boc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using a benzyloxycarbonyl (Z) group.
Methylation: The alpha carbon of the lysine is methylated using a suitable methylating agent.
Protection of the Side Chain: The side chain amino group is protected using a tert-butyloxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions
Z-a-Me-Lys(Boc)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Z and Boc protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at the alpha carbon or side chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Z removal.
Coupling: Carbodiimides (e.g., EDC, DCC) and coupling reagents (e.g., HOBt, HATU).
Substitution: Alkyl halides or other electrophiles for substitution reactions.
Major Products Formed
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.
Deprotected Amino Acids: Removal of protecting groups yields free amino acids.
Scientific Research Applications
Z-a-Me-Lys(Boc)-OH has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug design and delivery.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Z-a-Me-Lys(Boc)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The protecting groups prevent unwanted side reactions and ensure the correct sequence of amino acids.
Comparison with Similar Compounds
Similar Compounds
Z-Lys(Boc)-OH: Similar but without the methyl group on the alpha carbon.
Fmoc-Lys(Boc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Z.
Boc-Lys(Boc)-OH: Both amino groups are protected with Boc groups.
Uniqueness
Z-a-Me-Lys(Boc)-OH is unique due to the combination of Z and Boc protecting groups and the methylation at the alpha carbon. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic and research applications.
Properties
Molecular Formula |
C20H30N2O6 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2S)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-19(2,3)28-17(25)21-13-9-8-12-20(4,16(23)24)22-18(26)27-14-15-10-6-5-7-11-15/h5-7,10-11H,8-9,12-14H2,1-4H3,(H,21,25)(H,22,26)(H,23,24)/t20-/m0/s1 |
InChI Key |
CYYPSJGUDUWVTE-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@](CCCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


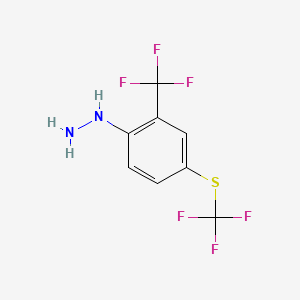
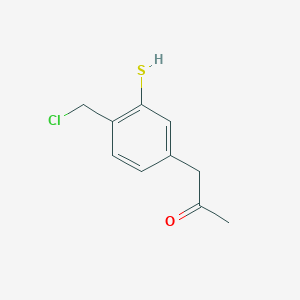
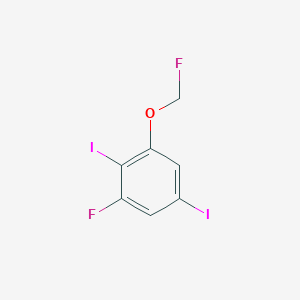
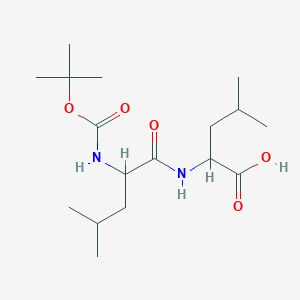

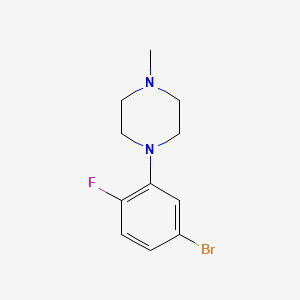
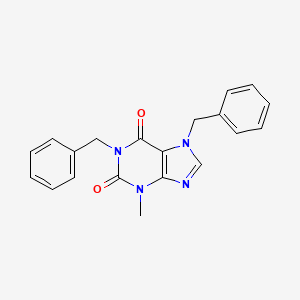

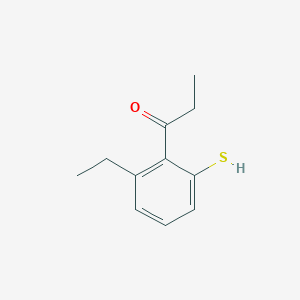
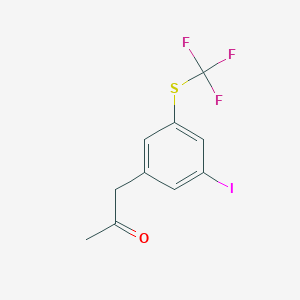
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline](/img/structure/B14051146.png)
